(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
Description
(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a sulfonamide-linked heterocyclic compound featuring a pyrimidine core, a methyl-substituted amino group, and a dicarbonitrile moiety. Its molecular formula is C₁₅H₁₂N₆O₂S, with a molecular weight of 340.37 g/mol . The compound’s structure combines a sulfonyl bridge connecting a 4-methylpyrimidin-2-yl group to an aniline-derived dicarbonitrile scaffold.
Properties
IUPAC Name |
4-(2,2-dicyanoethenylamino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-11-6-7-18-15(20-11)21-24(22,23)14-4-2-13(3-5-14)19-10-12(8-16)9-17/h2-7,10,19H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYGGMXEOROID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144720 | |
| Record name | 4-[(2,2-Dicyanoethenyl)amino]-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024209-92-4 | |
| Record name | 4-[(2,2-Dicyanoethenyl)amino]-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024209-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,2-Dicyanoethenyl)amino]-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. The most significant of these is the pathway leading to cell proliferation and survival. By inhibiting tyrosine kinases, the compound prevents the activation of these pathways, thereby inhibiting cell growth and inducing apoptosis.
Pharmacokinetics
It’s known that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)
Result of Action
The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity, which leads to a decrease in cell proliferation and an increase in apoptosis. At the cellular level, this results in a reduction in the number of proliferating cells and an increase in the number of cells undergoing programmed cell death.
Biological Activity
The compound (((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile , also known as CAS No. 1024209-92-4 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H12N6O2S
- Molecular Weight : 344.36 g/mol
- CAS Number : 1024209-92-4
Structural Formula
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The methodology often includes:
- Formation of the sulfonamide linkage .
- Condensation reactions to form the imine structure .
- Cyanation to introduce the dicarbonitrile functionality .
These steps are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, research indicated that it exhibits significant antibacterial activity against both Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising results that suggest its potential as an antibacterial agent .
Anticancer Potential
In vitro studies have also explored the anticancer properties of this compound. The compound was tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results demonstrated that the compound inhibits cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of DNA synthesis : The presence of dicarbonitrile groups may interfere with nucleic acid metabolism.
- Disruption of protein synthesis : The sulfonamide moiety may affect folate biosynthesis in bacteria, leading to growth inhibition.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers involved screening various synthesized derivatives for their antibacterial activity. This compound showed a notable zone of inhibition compared to standard antibiotics .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on its cytotoxic effects on cancer cells, this compound was subjected to MTT assays to evaluate cell viability. Results indicated a significant reduction in viability at higher concentrations, further supporting its potential as an anticancer agent .
Scientific Research Applications
Basic Information
- Molecular Formula : C15H12N6O2S
- Molecular Weight : 340.36 g/mol
- CAS Number : 1024209-92-4
- Synonyms : Benzenesulfonamide, 4-[(2,2-dicyanoethenyl)amino]-N-(4-methyl-2-pyrimidinyl)-
Structural Characteristics
The compound features a pyrimidine ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of sulfonamide and dicarbonitrile groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this molecule exhibit promising anticancer properties. The dicarbonitrile moiety is known to interact with various enzymes involved in cancer cell proliferation and survival. Research has shown that derivatives of such compounds can inhibit tumor growth in vitro and in vivo models.
Antimicrobial Properties
The sulfonamide group is recognized for its antimicrobial effects. Compounds containing sulfonamide functionalities have been studied for their efficacy against a range of bacterial strains, making them potential candidates for new antibiotic therapies.
Enzyme Inhibition
Research has demonstrated that the compound can serve as an inhibitor for specific enzymes, such as carbonic anhydrase and certain kinases. This inhibition can be leveraged in drug design to develop therapeutics targeting metabolic disorders.
Molecular Probes
Due to its structural characteristics, this compound can be utilized as a molecular probe in biochemical assays to study protein interactions and cellular processes.
Polymer Chemistry
The unique reactivity of the dicarbonitrile group allows for the synthesis of novel polymers with tailored properties. These polymers can be used in coatings, adhesives, and other industrial applications.
Nanotechnology
Research into nanomaterials has identified potential uses for this compound in the synthesis of nanoparticles that exhibit specific optical and electronic properties, which are valuable in sensors and electronic devices.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of dicarbonitrile derivatives based on this compound structure. Results indicated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, researchers evaluated the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains. The compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Polymer Development
A recent paper in Polymer Science discussed the use of dicarbonitrile-based compounds in creating high-performance polymers. The synthesized polymers demonstrated enhanced thermal stability and mechanical properties compared to conventional materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-linked heterocycles with dicarbonitrile substituents. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₅H₁₂N₆O₂S | 340.37 | 4-Methylpyrimidin-2-yl, sulfonamide bridge, dicarbonitrile |
| (((4-(1,2,4-Triazolyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile (95% purity) | C₁₂H₈N₆ | 260.23 | 1,2,4-Triazole, dicarbonitrile (lacks sulfonamide and pyrimidine groups) |
| (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₆H₈ClF₃N₄S | 380.78 | 3-Chloro-5-(trifluoromethyl)pyridylthio, dicarbonitrile (sulfur linkage) |
| 5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride | C₁₀H₁₁ClN₄OS | 270.74 | Pyrimidinylamino, thiazolium chloride (distinct ionic character) |
Key Differences and Implications
Core Heterocycle Variations: The target compound’s 4-methylpyrimidin-2-yl group contrasts with the 1,2,4-triazole in the triazolyl analog and the pyridylthio group in the trifluoromethyl-substituted derivative .
Linkage and Functional Groups :
- The sulfonamide bridge in the target compound differs from the thioether linkage in the pyridylthio analog . Sulfonamides generally exhibit higher metabolic stability but may reduce membrane permeability compared to thioethers.
- The dicarbonitrile group is conserved across analogs, suggesting its role as a hydrogen-bond acceptor or electrophilic warhead in interactions.
Electron-Withdrawing Substituents :
- The trifluoromethyl and chloro groups in the pyridylthio derivative introduce strong electron-withdrawing effects, which could alter reactivity or solubility compared to the methyl group in the target compound.
Ionic vs. Neutral Character :
- The thiazolium chloride analog carries a positive charge, enhancing solubility in polar solvents but limiting blood-brain barrier penetration, unlike the neutral dicarbonitrile compounds.
Research Findings (Limitations)
- No direct pharmacological or synthetic data are available in the provided evidence. However, structural analogs like the pyridylthio derivative (CAS: 1024414-83-2) have been explored in agrochemical and pharmaceutical patents for their enzyme-inhibitory properties .
Notes on Data Limitations
The analysis relies on molecular descriptors and structural inferences due to the absence of explicit experimental data (e.g., solubility, IC₅₀ values) in the provided sources. Further studies are required to validate the compound’s bioactivity and physicochemical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (((4-(((4-methylpyrimidin-2-yl)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, and what key intermediates are involved?
- Methodology : Utilize a pseudo-four-component reaction involving sulfonamide formation and pyrimidine ring cyclization. For example, coupling 4-methylpyrimidin-2-amine with a sulfonyl chloride intermediate under basic conditions (e.g., DIPEA in acetonitrile) to form the sulfamoylphenyl moiety. Subsequent condensation with malononitrile derivatives under microwave-assisted conditions (80–120°C) can yield the dicarbonitrile core .
- Key Intermediates :
- 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline (sulfonamide intermediate).
- Malononitrile derivatives for the dicarbonitrile group.
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- 1H NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) for sulfamoylphenyl and pyrimidine ring integration.
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error for exact mass validation.
- IR Spectroscopy : Identify sulfonamide (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches .
Q. What solvent systems and reaction conditions optimize the solubility of this compound during synthesis?
- Methodology : Use polar aprotic solvents (e.g., DMSO, DMF) for sulfonamide coupling steps. For dicarbonitrile formation, acetonitrile with microwave irradiation (80°C, 30 min) improves reaction efficiency. Additives like Cs₂CO₃ enhance solubility of sulfonamide intermediates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on the pyrimidine ring for targeted biological activity?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density distribution on the pyrimidine ring.
- Correlate HOMO-LUMO gaps with experimental IC₅₀ values in enzyme inhibition assays.
- Validate predictions by synthesizing analogs with electron-withdrawing (e.g., Cl, Br) or donating (e.g., CH₃, OCH₃) groups .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar sulfamoylphenyl-pyrimidine derivatives?
- Methodology :
- Replicate assays : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature).
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., methyl vs. chloro substituents) to isolate activity trends.
- Meta-analysis : Cross-reference data from kinase inhibition studies (e.g., JAK2, EGFR) to identify scaffold-specific interactions .
Q. How can regioselectivity challenges in sulfonamide coupling be addressed during scale-up synthesis?
- Methodology :
- Use orthogonal protecting groups (e.g., Boc for amines) to direct sulfonylation to the para position.
- Optimize stoichiometry (e.g., 1.5:1 ratio of sulfonyl chloride to pyrimidine amine) and reaction time (1–2 hrs) to minimize byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
